Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate
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Overview
Description
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a pyridine ring with an imine group and an ethyl ester group attached to it. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure but with different functional groups.
Pyridine N-oxides: These are oxidized derivatives of pyridines with similar reactivity.
2-Aminopyridine Derivatives: Compounds with an amino group attached to the pyridine ring.
Uniqueness
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate is unique due to its combination of an imine group and an ester group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(2-iminopyridin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-6-4-3-5-8(11)10/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPIAOAJGJBHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC=CC1=N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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